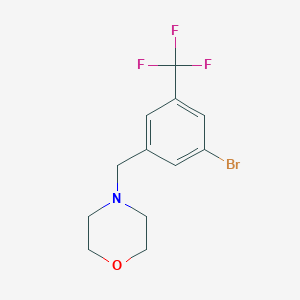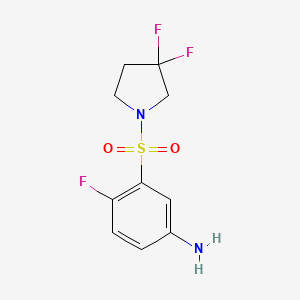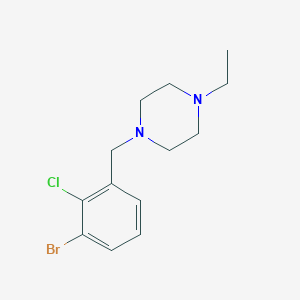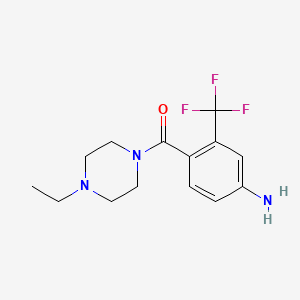
(12-Azidododecyloxy)-tert-butyldimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12-Azidododecyloxy)-tert-butyldimethylsilane is an organic compound that features an azido group attached to a dodecyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (12-Azidododecyloxy)-tert-butyldimethylsilane typically involves a multi-step process. One common method starts with the preparation of 12-bromododecanol, which is then converted to 12-azidododecanol through a nucleophilic substitution reaction using sodium azide. The final step involves the silylation of 12-azidododecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(12-Azidododecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
(12-Azidododecyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through azide-alkyne cycloaddition reactions.
Mécanisme D'action
The mechanism of action of (12-Azidododecyloxy)-tert-butyldimethylsilane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction proceeds through a concerted mechanism, forming a five-membered ring intermediate that rearranges to the triazole product .
Comparaison Avec Des Composés Similaires
Similar Compounds
(12-Bromododecyloxy)-tert-butyldimethylsilane: Similar structure but with a bromine atom instead of an azido group.
(12-Hydroxydodecyloxy)-tert-butyldimethylsilane: Contains a hydroxyl group instead of an azido group.
(12-Aminododecyloxy)-tert-butyldimethylsilane: Features an amino group instead of an azido group.
Uniqueness
(12-Azidododecyloxy)-tert-butyldimethylsilane is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and reduction reactions. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds and functional materials .
Propriétés
IUPAC Name |
12-azidododecoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3OSi/c1-18(2,3)23(4,5)22-17-15-13-11-9-7-6-8-10-12-14-16-20-21-19/h6-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTKBYPRCSHUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8123347.png)
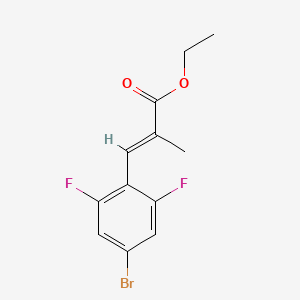
![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
